molecular formula C9H4BrNS B1378952 5-Bromobenzo[B]thiophene-2-carbonitrile CAS No. 38251-66-0

5-Bromobenzo[B]thiophene-2-carbonitrile

Cat. No.: B1378952
CAS No.: 38251-66-0
M. Wt: 238.11 g/mol
InChI Key: SNJVBVXOTGGAMG-UHFFFAOYSA-N
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Description

5-Bromobenzo[B]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4BrNS . It is widely used as a basic skeleton in the fields of medicine, pesticides, functional materials, and more .


Synthesis Analysis

The synthesis of this compound involves several methods, with the reaction materials including chlorobenzene and 1-bromo-4-[(2,2-dimethoxyethyl)thio]benzene . More detailed synthesis procedures and strategies can be found in the literature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The ChemSpider database provides information about its structure .


Chemical Reactions Analysis

Thiophene-based analogs, including this compound, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.10 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Photophysical Properties and Synthesis

  • Researchers have synthesized fluorescent derivatives of benzo[b]thiophene, including compounds similar to 5-bromobenzo[b]thiophene-2-carbonitrile. These compounds demonstrate a balance between electronic distribution delocalization and intramolecular charge transfer interactions, influencing their excited-state relaxation pathways. This research contributes to understanding the photophysical behavior of benzo[b]thiophene derivatives in solvents like acetonitrile (Venanzi et al., 2005).

Quantum Chemical Calculations

  • Quantum chemical calculations have been performed on similar benzo[b]thiophene carbonitrile derivatives. These studies provide insights into the electronic structures and potential applications of these compounds in various fields, including material science (Oturak et al., 2017).

Application in Dye Synthesis

  • Benzo[b]thiophene derivatives have been used in the synthesis of azo dyes. These dyes, derived from reactions involving similar compounds, exhibit good coloration and fastness properties on materials like polyester. This application is significant for the textile industry (Sabnis & Rangnekar, 1989).

Synthetic Applications in Medicinal Chemistry

  • Synthesis of various derivatives of benzo[b]thiophene, like pyrrolobenzo[b]thieno[1,4]diazepines, has been explored. These derivatives have potential applications in medicinal chemistry for drug development (El-Kashef et al., 2007).

Mechanism of Action

While the specific mechanism of action for 5-Bromobenzo[B]thiophene-2-carbonitrile is not mentioned in the search results, thiophene-based analogs are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs, including 5-Bromobenzo[B]thiophene-2-carbonitrile, continue to attract the interest of scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects .

Biochemical Analysis

Biochemical Properties

5-Bromobenzo[B]thiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the preparation of compounds displaying antimalarial activity . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its interaction with cellular proteins can lead to changes in cell signaling, affecting processes such as cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, highlighting the importance of temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are important for determining the compound’s bioavailability and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise biochemical effects and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJVBVXOTGGAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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